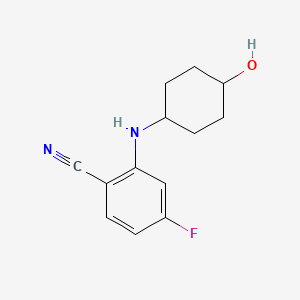
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile
概要
説明
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique structure, which includes a fluoro-substituted benzene ring and a cyclohexylamino group. Its applications span across drug discovery, catalysis, and materials science.
準備方法
The synthesis of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile typically involves multiple steps, starting with the preparation of the fluoro-substituted benzene ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
化学反応の分析
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where the fluoro group can be replaced by other substituents under appropriate conditions.
科学的研究の応用
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential in modulating cellular processes.
類似化合物との比較
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile can be compared with other similar compounds, such as:
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzamide: This compound has a similar structure but with an amide group instead of a nitrile group.
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzoic acid: This compound features a carboxylic acid group in place of the nitrile group.
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzaldehyde: This compound contains an aldehyde group instead of the nitrile group.
These comparisons highlight the unique properties of this compound, particularly its potential in various scientific research applications.
生物活性
4-Fluoro-2-(trans-4-hydroxycyclohexylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14FN2O
- Molecular Weight : 232.26 g/mol
- CAS Number : 1008414-99-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly regarding its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that compounds structurally related to benzonitriles exhibit significant antibacterial effects. For example, a related compound, IITR00210, has shown broad-spectrum activity against enteric pathogens, including multidrug-resistant strains. This compound operates through mechanisms that induce cell envelope stress and disrupt the proton motive force (PMF), leading to bacterial cell death .
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Antibacterial | Induces cell envelope stress | Potent against enteropathogens |
| Anticancer | Inhibits tumor growth | Effective in various cancer models |
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A study published in December 2023 highlighted the effectiveness of a benzonitrile derivative against Gram-negative bacteria. The compound exhibited a reduction in bacterial counts greater than 3 Log CFU in time-kill assays, demonstrating its potential as a therapeutic agent against resistant strains .
- Mechanistic Insights :
- Potential in Cancer Therapy :
特性
IUPAC Name |
4-fluoro-2-[(4-hydroxycyclohexyl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-10-2-1-9(8-15)13(7-10)16-11-3-5-12(17)6-4-11/h1-2,7,11-12,16-17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWJAVTJZHCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=CC(=C2)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















